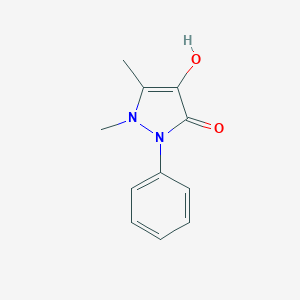
4-Hydroxyantipyrine
Vue d'ensemble
Description
4-Hydroxyantipyrine: 4-Hydroxyphénazine et NSC 174055 , est un métabolite majeur de l'antipyrine. Il est principalement utilisé comme promoteur de la biodistribution, améliorant la distribution de certains composés dans le cerveau .
Applications De Recherche Scientifique
4-Hydroxyantipyrine has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for studying metabolic pathways.
Biology: Employed in studies related to enzyme activity and metabolic processes.
Medicine: Investigated for its potential role in enhancing drug delivery to the brain.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
Target of Action
4-Hydroxyantipyrine is a major metabolite of antipyrine . Antipyrine is known to act primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . Therefore, it’s reasonable to infer that this compound may have similar targets.
Mode of Action
Given its relationship to antipyrine, it’s plausible that this compound may also interact with cyclooxygenase enzymes, inhibiting prostaglandin synthesis and thereby increasing the pain threshold .
Biochemical Pathways
This compound is formed during the oxidative deamination of aminopyrine . This suggests that it is involved in the metabolism of antipyrine, which is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
Pharmacokinetics
Studies have shown that this compound can affect the pharmacokinetics of antipyrine . For instance, the plasma elimination of intravenously administered antipyrine was significantly decelerated under a steady-state concentration of this compound .
Result of Action
It has been used to study the relationships between the metabolism of antipyrine, hexobarbitone, and theophylline in man . It was also used in a study on flow injection analysis system for the characterization of pharmaceutical compounds .
Analyse Biochimique
Biochemical Properties
4-Hydroxyantipyrine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of antipyrine, a process that involves oxidative deamination
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been found to influence the pharmacokinetics of antipyrine in animal models . Specifically, it has been observed to decelerate the plasma elimination of intravenously administered antipyrine under certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the plasma elimination of antipyrine is significantly decelerated under a steady-state concentration of this compound
Metabolic Pathways
This compound is involved in the metabolic pathways of antipyrine . It is typically formed during the oxidative deamination of aminopyrine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 4-hydroxyantipyrine est synthétisée par désamination oxydative de l'aminopyrine. La réaction implique l'utilisation d'agents oxydants dans des conditions contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement des procédés d'oxydation à grande échelle, garantissant une pureté et un rendement élevés. Le composé est ensuite purifié par cristallisation ou d'autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions : La 4-hydroxyantipyrine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former différents dérivés.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire d'autres métabolites.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courants :
Agents oxydants : Utilisés dans la synthèse initiale et les réactions d'oxydation ultérieures.
Agents réducteurs : Utilisés dans les réactions de réduction pour modifier le composé.
Réactifs de substitution : Divers réactifs peuvent être utilisés pour introduire de nouveaux groupes fonctionnels
Principaux produits formés :
Dérivés oxydés : Formés par des réactions d'oxydation.
Métabolites réduits : Produits par des processus de réduction.
Composés substitués : résultant de réactions de substitution
Applications de recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme standard en chimie analytique pour étudier les voies métaboliques.
Biologie : Utilisé dans des études liées à l'activité enzymatique et aux processus métaboliques.
Médecine : Investigated for its potential role in enhancing drug delivery to the brain.
Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques
Mécanisme d'action
La this compound agit comme un promoteur de la biodistribution en augmentant la perméabilité de la barrière hémato-encéphalique. Cela améliore la distribution de composés tels que la citicoline et l'antipyrine dans le cerveau. Le composé interagit avec des cibles moléculaires et des voies spécifiques pour obtenir cet effet .
Comparaison Avec Des Composés Similaires
Composés similaires :
Antipyrine : Le composé parent dont la 4-hydroxyantipyrine est dérivée.
Citicoline : Souvent utilisé en conjonction avec la this compound pour étudier la biodistribution.
Thiopental Sodium : Un autre composé dont la distribution est augmentée par la this compound
Unicité : La this compound est unique en raison de sa capacité à améliorer considérablement la distribution d'autres composés dans le cerveau, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .
Propriétés
IUPAC Name |
4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVPTPMWXJSBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168242 | |
| Record name | 4-Hydroxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-63-5 | |
| Record name | 4-Hydroxyantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1672-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyantipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)







![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)


![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)


